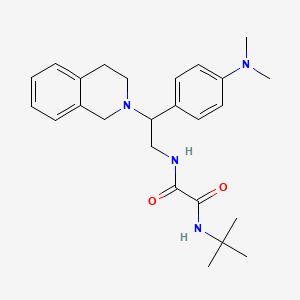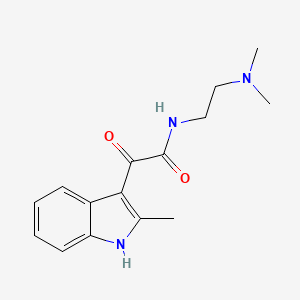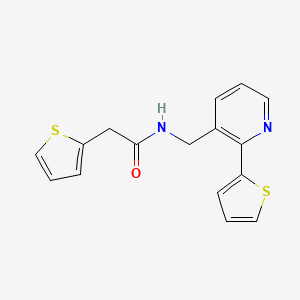
2-quinolin-2-ylsulfanyl-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial and Antitubercular Agents
Quinoline derivatives, such as 2-(Quinolin-4-yloxy)acetamides, have been explored for their potent in vitro inhibitory effects against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains. These compounds show promise as future drug candidates for tuberculosis treatment due to their low toxicity and ability to remain active within infected macrophages, indicating potential as antimycobacterial agents (Pissinate et al., 2016), (Giacobbo et al., 2017).
Antiprotozoal Activity
Quinoxaline-based oxadiazoles, structurally related to quinoline derivatives, have displayed significant antiprotozoal activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. This highlights the potential of quinoline derivatives in the development of novel antiprotozoal therapies (Patel et al., 2017).
Anticancer Agents
Quinoxaline derivatives have been synthesized and tested for their efficacy in inhibiting cancer cell viability and proliferation. Some of these compounds have shown significant inhibitory action on cancer cells, including HCT-116 and MCF-7 cell lines, underscoring the anticancer potential of quinoline-related compounds (El Rayes et al., 2022).
HIV-1 Integrase Inhibitors
2-(Quinolin-3-yl)-acetic-acid derivatives have been identified as allosteric integrase inhibitors (ALLINIs) that impair HIV-1 replication in infected cells. These compounds inhibit multiple steps of HIV-1 integration by targeting the interactions between the integrase enzyme, viral DNA, and its cellular cofactor, presenting a novel approach to HIV treatment (Kessl et al., 2012).
Fluorescent Sensors
Certain quinoline derivatives act as fluorescent sensors, exhibiting high selectivity and sensitivity for detecting metal ions, such as cadmium, distinguishing them from other ions like zinc. This application is crucial for environmental monitoring and bioimaging (Zhou et al., 2012).
properties
IUPAC Name |
2-quinolin-2-ylsulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c18-25(22,23)14-8-6-13(7-9-14)19-16(21)11-24-17-10-5-12-3-1-2-4-15(12)20-17/h1-10H,11H2,(H,19,21)(H2,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVJFMHQEFINAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-quinolin-2-ylsulfanyl-N-(4-sulfamoylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2923578.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2923586.png)


![2-(2-Morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2923590.png)

![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2923594.png)
![1-(4-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2923595.png)

![Methyl 2-(3-phenoxypropanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2923597.png)
